Home > Products > Screening Compounds P85374 > Isofagomine D-Tartrate
Isofagomine D-Tartrate - 90980-78-2; 957230-65-8

Isofagomine D-Tartrate

Catalog Number: EVT-2871240
CAS Number: 90980-78-2; 957230-65-8
Molecular Formula: C10H19NO9
Molecular Weight: 297.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Isofagomine D-Tartrate is a chemical compound recognized primarily for its role as a competitive inhibitor of human lysosomal β-glucosidase. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucocerebrosides due to the deficiency of β-glucosidase. Isofagomine D-Tartrate acts as a chemical chaperone, stabilizing the enzyme and promoting its proper folding, which enhances its activity within lysosomes .

Source and Classification

Isofagomine D-Tartrate is derived from isofagomine, which is synthesized from various starting materials through a series of chemical reactions. The compound can be classified as an alkaloid due to its piperidine structure and is categorized under glycosidase inhibitors. Its therapeutic classification includes enzyme stabilizers and chaperones, making it relevant in pharmacology and medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of Isofagomine D-Tartrate involves several key steps:

  1. Formation of Isofagomine: The initial step involves synthesizing isofagomine from readily available starting materials. This process typically includes forming a piperidine ring and introducing hydroxyl groups through functionalization.
  2. Formation of Isofagomine D-Tartrate: Isofagomine is then reacted with tartaric acid to form the tartrate salt. This reaction can be performed in alcohol solvents, preferably ethanol, under controlled conditions to ensure high yield and purity .
  3. Industrial Production: For large-scale production, advanced purification techniques such as crystallization and chromatography are employed to achieve pharmaceutical-grade Isofagomine D-Tartrate.
Molecular Structure Analysis

Structure and Data

Isofagomine D-Tartrate has a distinct molecular structure characterized by its piperidine ring and hydroxymethyl groups. The chemical structure can be represented as follows:

  • Chemical Formula: C₉H₁₅NO₃
  • Molecular Weight: 185.23 g/mol

The crystalline form of Isofagomine D-Tartrate exhibits specific x-ray powder diffraction patterns, which include peaks at 9.29°, 14.17°, 16.34°, 18.07°, 18.72°, 19.44°, 20.56°, 22.13°, 23.01°, 24.54°, and 27.12° (2 theta) indicating its unique crystalline structure .

Chemical Reactions Analysis

Reactions and Technical Details

Isofagomine D-Tartrate undergoes various chemical reactions that are significant for its functionality:

  1. Oxidation: Can be oxidized to yield corresponding oxo derivatives.
  2. Reduction: Reduction reactions can convert it into reduced forms.
  3. Substitution: Substitution reactions may occur where functional groups are replaced by other groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Mechanism of Action

Isofagomine D-Tartrate functions primarily by binding selectively to the catalytic pocket of β-glucosidase, stabilizing the enzyme's structure and promoting proper folding. This mechanism enhances the functional quantity of β-glucosidase within lysosomes, which is particularly beneficial in treating Gaucher disease where enzyme misfolding occurs due to genetic mutations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and ethanol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for crystalline salts.

Chemical Properties

  • Stability: Isofagomine D-Tartrate demonstrates greater stability compared to other salt forms of isofagomine.
  • Reactivity: Exhibits reactivity typical of polyhydroxylated compounds, including potential interactions with biological macromolecules .
Applications

Isofagomine D-Tartrate has several significant applications across various fields:

  • Medicinal Chemistry: It is utilized in developing treatments for lysosomal storage disorders like Gaucher disease.
  • Biochemical Research: Employed as a tool to study enzyme kinetics and investigate mechanisms underlying enzyme dysfunction.
  • Pharmaceutical Industry: Used in drug formulation targeting lysosomal storage disorders, enhancing drug efficacy through enzyme stabilization .
Pharmacological Chaperone Mechanisms of Isofagomine D-Tartrate

Isofagomine D-tartrate (also known as Afegostat D-tartrate) is an investigational pharmacological chaperone that targets acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease. Its unique mechanism centers on stabilizing mutant GCase proteins to enhance cellular function through precise molecular interactions and trafficking modulation [1] [7].

Molecular Interaction with β-Glucosidase Active Sites

Isofagomine D-tartrate functions as a competitive inhibitor that binds the active site of GCase with high affinity (Ki ≈ 30 nM for wild-type and mutant enzymes). Its iminosugar structure mimics the oxocarbenium ion transition state during glycoside hydrolysis, enabling selective occupation of the catalytic pocket. This binding is characterized by hydrogen bonding and hydrophobic interactions with key residues (e.g., Glu340 and Asp127) that stabilize the enzyme's tertiary structure [1] [4] [10].

Structural Stabilization of Mutant Enzymes in the Endoplasmic Reticulum

At neutral pH in the endoplasmic reticulum (ER), isofagomine forms high-affinity complexes with misfolded GCase mutants. This binding shields solvent-exposed hydrophobic regions, preventing aggregation and premature degradation. Studies demonstrate a 2–3-fold increase in the half-life of N370S GCase in fibroblasts when treated with isofagomine (1–10 μM), facilitating rescue from ER-associated degradation (ERAD) [1] [3] [10]. X-ray crystallography confirms that isofagomine binding induces a closed conformation resembling the native folded state, correcting structural defects in mutant enzymes [1].

pH-Dependent Binding Dynamics in Lysosomal Environments

Isofagomine exhibits pH-sensitive binding kinetics, crucial for its chaperone activity. While binding is robust at ER-neutral pH (Ki = 30 nM), affinity decreases 100-fold in acidic lysosomes (pH 4.5–5.0). This allows dissociation of isofagomine from GCase, freeing the enzyme for substrate hydrolysis. The differential binding prevents continuous inhibition in lysosomes, enabling enzymatic activity against accumulated glucosylceramide [1] [2] [7]. In vitro kinetic analyses reveal rapid inhibitor release below pH 5.5, coinciding with optimal GCase activity [4].

Table 1: pH-Dependent Binding Parameters of Isofagomine D-Tartrate to β-Glucosidase

pH EnvironmentBinding Affinity (Ki)Dissociation Half-lifeFunctional Consequence
Endoplasmic Reticulum (pH 7.4)30 nMHoursEnzyme stabilization and ERAD evasion
Lysosome (pH 4.5–5.0)3 μMMinutesEnzyme activation and substrate hydrolysis

Enzyme Trafficking and Folding Enhancement

Beyond active-site binding, isofagomine D-tartrate corrects proteostatic defects in mutant GCase by facilitating cellular trafficking machinery.

Role in Correcting Misfolded N370S and L444P β-Glucosidase Variants

  • N370S Mutant: Isofagomine (5–10 μM) enhances lysosomal delivery of N370S GCase by 2.5–3-fold in patient fibroblasts. This correlates with a 40–60% reduction in glucosylceramide levels after 72-hour treatment. Immunofluorescence confirms increased colocalization with lysosomal marker LAMP1 [3] [7] [10].
  • L444P Mutant: Response is mutation-context dependent. Lymphoblastoid cells (LCLs) show 3.5-fold activity increases, while fibroblasts exhibit only 1.3-fold gains due to residual ER retention. Extended washout periods (24–72 hours post-treatment) are critical to measure true activity, as carryover inhibitor artificially suppresses readings [3] [6]. In situ assays confirm glucosylceramide reduction only after chaperone removal.

Comparative Efficacy Across Gaucher Disease-Associated Mutations

Isofagomine’s effects vary significantly across genotypes. In vitro studies demonstrate robust responses in N370S, V394L, and F213I mutants (2–6-fold activity increases), but limited efficacy for rare severe mutants like D409H and recombinant L444P. In vivo data from mouse models reinforce this variation: V394L mice show 6-fold hepatic GCase increases but only 1.4-fold cerebral improvements after high-dose isofagomine (600 mg/kg/day) [2] [6].

Table 2: Mutation-Specific Responses to Isofagomine D-Tartrate

GCase VariantActivity Increase (Fold)Protein StabilizationSubstrate Reduction
N370S2.5–3.0++++40–60% (cellular)
L444P (LCLs)3.5+++30% (cellular)
V394L6.0 (liver), 1.4 (brain)++++Minimal (CNS)
D409H<1.5+Not detected
  • ++++: Strong stabilization (>4-fold protein increase); +++: Moderate (2–4-fold); +: Minimal (<1.5-fold)

Mechanistically, this variation stems from differences in residual enzyme folding competence. Mutations retaining partial catalytic capacity (e.g., N370S) respond best, while those disrupting structural integrity (e.g., D409H) show limited correction. The C5a-functionalized derivatives recently synthesized via nitrone chemistry may overcome these limitations, with one candidate showing 2.7-fold enhancement for N370S at 25 nM [9].

Properties

CAS Number

90980-78-2; 957230-65-8

Product Name

Isofagomine D-Tartrate

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol

Molecular Formula

C10H19NO9

Molecular Weight

297.26

InChI

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1

InChI Key

ULBPPCHRAVUQMC-AWUBODBRSA-N

SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.